Cas no 1824464-81-4 (2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl-)
![2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl- structure](https://ja.kuujia.com/scimg/cas/1824464-81-4x500.png)
2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl-
- 2-methyl-2,7-diazaspiro[4.4]nonan-3-one
- EN300-6775473
- 1824464-81-4
- SCHEMBL24720818
-
- インチ: 1S/C8H14N2O/c1-10-6-8(4-7(10)11)2-3-9-5-8/h9H,2-6H2,1H3
- InChIKey: JGDVUWLOZFRKES-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCNC2)CC(=O)N1C
計算された属性
- せいみつぶんしりょう: 154.110613074g/mol
- どういたいしつりょう: 154.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Predicted)
- ふってん: 305.8±35.0 °C(Predicted)
- 酸性度係数(pKa): 10.70±0.20(Predicted)
2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6775473-5.0g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-6775473-1.0g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-6775473-0.1g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 0.1g |
$956.0 | 2023-06-03 | ||
Enamine | EN300-6775473-0.5g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 0.5g |
$1043.0 | 2023-06-03 | ||
Enamine | EN300-6775473-0.05g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 0.05g |
$912.0 | 2023-06-03 | ||
Enamine | EN300-6775473-2.5g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 2.5g |
$2127.0 | 2023-06-03 | ||
Enamine | EN300-6775473-10.0g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-6775473-0.25g |
2-methyl-2,7-diazaspiro[4.4]nonan-3-one |
1824464-81-4 | 0.25g |
$999.0 | 2023-06-03 |
2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl- 関連文献
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl-に関する追加情報
Compound CAS No. 1824464-81-4: 2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl-
Compound CAS No. 1824464-81-4, also known as 2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl-, is a unique organic compound with a spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom. The presence of the diazine ring and the ketone group in its structure makes it particularly interesting for various applications in organic chemistry and materials science.
The spirocyclic structure of this compound provides it with unique electronic and steric properties. Recent studies have shown that such structures can exhibit remarkable stability and reactivity in certain chemical environments. For instance, the spiro arrangement allows for efficient conjugation between the aromatic rings and the ketone group, which can be exploited in designing new materials with tailored electronic properties.
In terms of synthesis, 2,7-Diazaspiro[4.4]nonan-3-one, 2-methyl- can be prepared through a variety of methods, including cyclization reactions and coupling techniques. Researchers have reported that the methyl group at position 2 plays a crucial role in stabilizing the spirocyclic structure during synthesis. This finding has significant implications for the design of similar compounds with enhanced stability and functionality.
The applications of this compound are diverse and continue to expand with ongoing research. One promising area is its use in drug delivery systems. The spirocyclic structure enables the formation of inclusion complexes with various bioactive molecules, enhancing their solubility and bioavailability. Recent studies have demonstrated that this compound can serve as a versatile carrier for anti-cancer drugs, improving their efficacy while reducing side effects.
Another notable application is in the field of materials science. The unique electronic properties of spiro compounds make them ideal candidates for organic electronics. For example, they can be used as building blocks for designing novel semiconductors and light-emitting materials. Recent advancements in this area have highlighted the potential of this compound in developing more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.
In addition to its practical applications, this compound has also been a subject of theoretical studies aimed at understanding its electronic structure and reactivity at a fundamental level. Computational chemistry techniques have been employed to investigate the molecular orbitals and reaction pathways involving this compound. These studies provide valuable insights into its behavior under different chemical conditions and guide further experimental work.
The future outlook for CAS No. 1824464-81-4 is bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and green chemistry. Its ability to form stable complexes with various functional groups opens up new possibilities for designing eco-friendly materials and processes.
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